molecular formula C7H10N4 B12833816 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile

4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile

Cat. No.: B12833816
M. Wt: 150.18 g/mol
InChI Key: YMNXDQGWDBBZHC-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile is a substituted imidazole derivative characterized by an amino group at position 4, an isopropyl group at position 1, and a carbonitrile moiety at position 3. This structure confers unique physicochemical properties, including moderate polarity (due to the amino and nitrile groups) and steric hindrance (from the isopropyl substituent). Imidazole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-amino-3-propan-2-ylimidazole-4-carbonitrile

InChI

InChI=1S/C7H10N4/c1-5(2)11-4-10-7(9)6(11)3-8/h4-5H,9H2,1-2H3

InChI Key

YMNXDQGWDBBZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC(=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-imidazole-5-carbonitrile with isopropyl halides in the presence of a base. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to modulate biological pathways is of significant interest .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile and related imidazole derivatives.

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound 1-isopropyl, 4-amino, 5-carbonitrile C₇H₁₀N₄ 150.19 g/mol Amino, nitrile, imidazole ring Moderate solubility in polar solvents; steric hindrance from isopropyl
5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile 1-(4-methoxyphenyl), 5-amino, 4-carbonitrile C₁₁H₁₀N₄O 214.22 g/mol Methoxyphenyl, nitrile, imidazole ring Enhanced aromaticity and electron-donating methoxy group; potential photostability
5{101} () 4-(benzylamino)carbonyl, 5-(benzyloxy-S-phenylalanyl)carbonyl Complex peptide chain Not reported Amide, benzyl, phenylalanyl High molecular complexity; likely used in enzyme inhibition studies
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate 1-(phosphoribosyl), 4-carboxylate C₁₁H₁₆N₃O₁₀P 397.23 g/mol Phosphorylated ribose, carboxylate High polarity; critical intermediate in purine biosynthesis

Substituent Effects on Reactivity and Solubility

  • Electronic Effects : The methoxy group in the 4-methoxyphenyl derivative enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, the nitrile group in the target compound withdraws electrons, increasing electrophilicity at position 5 .
  • Polarity: The phosphorylated ribose in 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate significantly increases water solubility, making it unsuitable for lipid membrane penetration, unlike the more lipophilic target compound .

Biological Activity

4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile is a compound that has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and therapeutic potential.

Molecular Properties:

PropertyValue
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
IUPAC Name5-amino-3-propan-2-ylimidazole-4-carbonitrile
InChI KeyYMNXDQGWDBBZHC-UHFFFAOYSA-N
Canonical SMILESCC(C)N1C=NC(=C1C#N)N

The biological activity of this compound primarily involves its interaction with specific biological targets, particularly enzymes. The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate access and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications, especially in conditions where enzyme overactivity is a concern.

Enzyme Inhibition

Research indicates that this compound may serve as a candidate for developing new therapeutic agents due to its ability to inhibit specific enzymes involved in various biological pathways. Its structural properties allow it to modulate signaling pathways, which can be beneficial in treating diseases such as cancer and viral infections .

Medicinal Chemistry

This compound is being explored for its potential as:

  • Antiviral agents : It shows promise in inhibiting viral replication mechanisms.
  • Anticancer agents : Its ability to interfere with cellular processes makes it a candidate for cancer therapy.
  • Antimicrobial agents : The compound's structure allows for interaction with bacterial enzymes, potentially leading to new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Inhibition of Hepatitis C Virus (HCV) : A study highlighted the role of imidazole derivatives in inhibiting the NS3/4A protease critical for HCV maturation. Compounds structurally similar to this compound demonstrated significant inhibitory activity against this enzyme, suggesting a pathway for antiviral drug development .
  • Antiparasitic Activity : Research into related compounds indicated that modifications in the imidazole ring could enhance antiparasitic efficacy. For instance, certain derivatives exhibited low EC50 values, indicating potent activity against parasites while maintaining metabolic stability .
  • Structural Optimization : Investigations into the structure-activity relationship (SAR) of imidazole derivatives revealed that specific substitutions could significantly enhance biological activity while improving solubility and reducing toxicity profiles .

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

Compound NameBiological ActivityStructural Differences
This compoundEnzyme inhibitor; antiviralIsopropyl group enhances lipophilicity
5-Amino-1H-imidazole-4-carbonitrileModerate enzyme inhibitionLacks isopropyl group
5-Amino-4-cyanoimidazoleAntimicrobial propertiesDifferent substitution pattern

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile, and how can yield be improved?

  • Methodological Answer :

  • Step 1 : Start with a base-promoted cyclization reaction using amidines and ketones as precursors. Adjust stoichiometry to favor imidazole ring formation .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). Polar aprotic solvents like DMF may enhance nucleophilic substitution at the 5-position carbonitrile group.
  • Step 3 : Monitor purity via HPLC (≥98% purity threshold) and characterize intermediates using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm structural integrity .
  • Table : Example Reaction Parameters
PrecursorSolventTemp (°C)CatalystYield (%)
Amidine + KetoneDMF80K2_2CO3_365-70
Modified amidineTHF60DBU72-78

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H NMR^{1}\text{H NMR} to confirm the isopropyl group (δ 1.2–1.4 ppm, doublet) and amine protons (δ 5.8–6.2 ppm). 13C NMR^{13}\text{C NMR} identifies the carbonitrile carbon (δ ~115 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 179.1).
  • IR Spectroscopy : Detect C≡N stretching (~2200 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS guidelines (H301+H311+H331: toxic if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture due to possible hydrolysis of the carbonitrile group.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to map potential reaction pathways. Software like Gaussian or ORCA can simulate transition states and activation energies .
  • Step 2 : Apply ICReDD’s reaction design framework to integrate computational predictions with experimental validation. Prioritize reactions with ΔG < 30 kcal/mol for feasibility .
  • Example : Predict nucleophilic attack at the carbonitrile group using Fukui indices to identify electrophilic sites.

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Step 1 : Cross-validate computational models by adjusting basis sets (e.g., B3LYP/6-31G**) or solvation parameters to match experimental conditions .
  • Step 2 : Re-run experiments under controlled humidity/temperature to isolate variables (e.g., solvent effects on tautomerization).
  • Case Study : If 15N NMR^{15}\text{N NMR} data conflicts with simulations, re-examine protonation states or crystal packing effects using X-ray crystallography .

Q. What mechanisms explain the compound’s reactivity in non-polar vs. polar solvents?

  • Methodological Answer :

  • Polar Solvents : Stabilize zwitterionic intermediates via solvation, accelerating nucleophilic substitution at the carbonitrile group.
  • Non-Polar Solvents : Favor dimerization or aggregation, reducing reactivity. Confirm via dynamic light scattering (DLS) or UV-Vis spectroscopy .
  • Table : Solvent Effects on Reaction Rate
SolventDielectric ConstantRate Constant (k, s1^{-1})
DMSO47.22.1 × 103^{-3}
Toluene2.40.7 × 103^{-3}

Data-Driven Challenges

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications at the isopropyl or amino group. Use cheminformatics tools (e.g., RDKit) to calculate descriptors like LogP and PSA .
  • Step 2 : Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate results with computational descriptors.
  • Example : Derivatives with electron-withdrawing groups at the 4-position show enhanced binding affinity to imidazole-gated receptors .

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